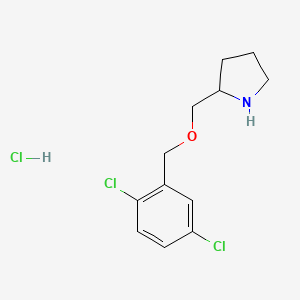
2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
Übersicht
Beschreibung
2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H16Cl3NO and its molecular weight is 296.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of restricted analogs of pregabalin, demonstrating its role in producing complex organic structures. For example, Galeazzi et al. (2003) describe a process where 4-benzyloxymethyl pyrrolidin-2-one, an analog of the compound , is synthesized through a series of reactions, including alkylation and oxidation, to produce pyrrolidine carboxylic acid, a restricted analog of pregabalin (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Crystallography and Structural Analysis
- The compound has been used in crystallography to study the structural properties of various chemical entities. For instance, Dayananda et al. (2012) conducted a study on triprolidinium cation, where the structure was analyzed using techniques like N-H⋯O, O-H⋯O, and C-H⋯O interactions, revealing significant insights into molecular interactions (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).
Application in Organic Synthesis
- The compound is a key player in organic synthesis, where it is used to create diverse chemical structures. For example, Herdewijn et al. (1982) utilized a similar compound for synthesizing a range of carbapenam structures, highlighting its versatility in chemical synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).
Pharmaceutical Research
- In pharmaceutical research, compounds similar to 2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride have been studied for their pharmacokinetic properties. Harrison et al. (2012) discuss the pharmacokinetic uncertainty in human studies for novel compounds, indicating the importance of such compounds in early-stage drug development (Harrison et al., 2012).
Enantioselective Biotransformations
- The compound has applications in enantioselective biotransformations, an important process in organic chemistry. Chen et al. (2012) report the use of amidase-catalyzed hydrolysis for kinetically resolving racemic trans-pyrrolidine-2,5-carboxamide, demonstrating the compound's utility in producing enantiomerically pure substances (Chen, Gao, Wang, Zhao, & Wang, 2012).
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-3-4-12(14)9(6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFOABZNIKICFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)
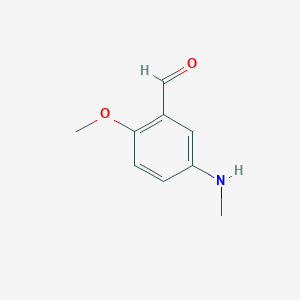

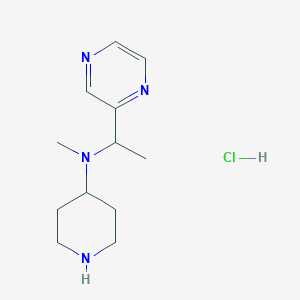
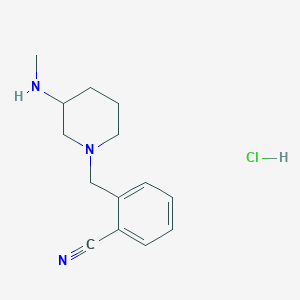
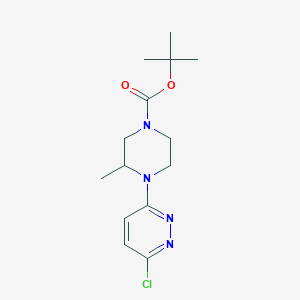
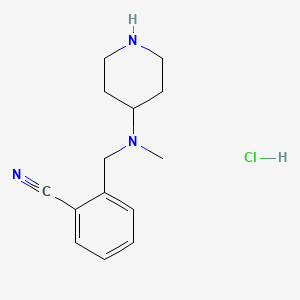
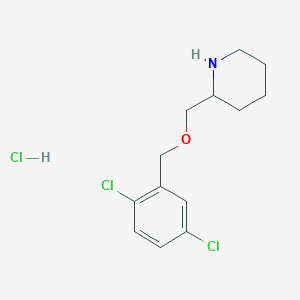
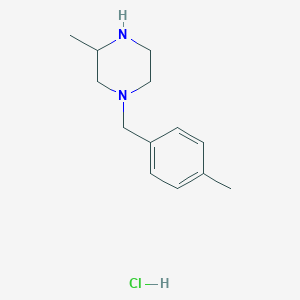
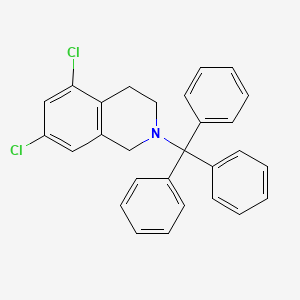
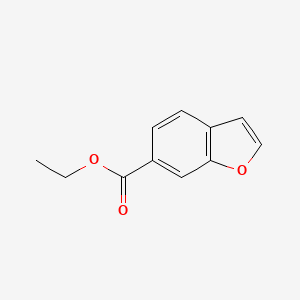
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)


